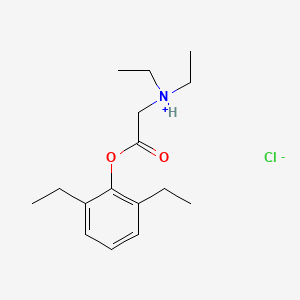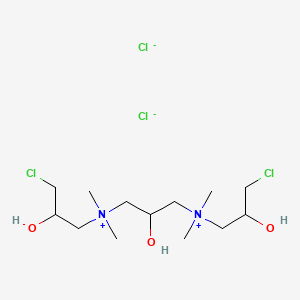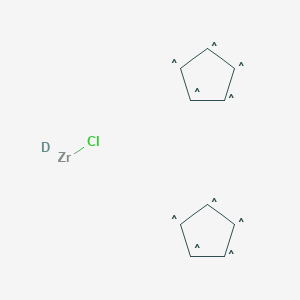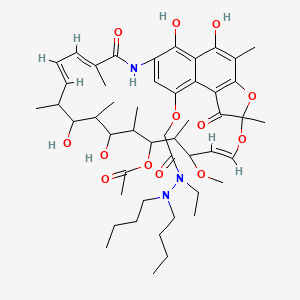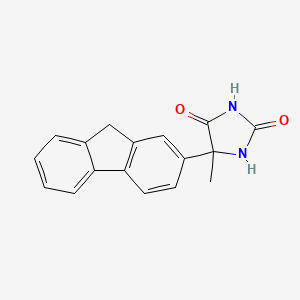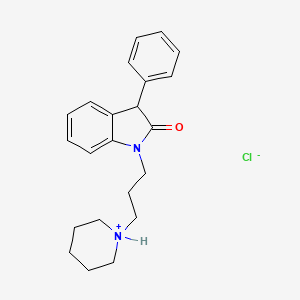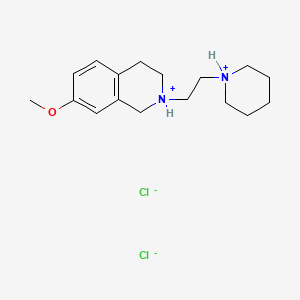
Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-piperidinoethyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-piperidinoethyl)-, dihydrochloride is a heterocyclic organic compound It is a derivative of isoquinoline, which is a fundamental structure in many natural and synthetic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-piperidinoethyl)-, dihydrochloride typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.
Piperidinoethyl Substitution: The 2-position substitution with a piperidinoethyl group can be carried out through a nucleophilic substitution reaction using 2-chloroethylpiperidine.
Hydrogenation: The final step involves the hydrogenation of the isoquinoline ring to form the tetrahydroisoquinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-piperidinoethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated using alkyl halides or sulfonates.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-piperidinoethyl)-, dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Research: The compound is used in research to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-piperidinoethyl)-, dihydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various pharmacological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydroisoquinoline: A simpler derivative without the methoxy and piperidinoethyl substitutions.
Methoxyisoquinoline: Lacks the tetrahydro and piperidinoethyl groups.
Piperidinoethylisoquinoline: Lacks the methoxy group.
Uniqueness
Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-piperidinoethyl)-, dihydrochloride is unique due to its combination of structural features, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
101670-55-7 |
|---|---|
Molekularformel |
C17H28Cl2N2O |
Molekulargewicht |
347.3 g/mol |
IUPAC-Name |
7-methoxy-2-(2-piperidin-1-ium-1-ylethyl)-1,2,3,4-tetrahydroisoquinolin-2-ium;dichloride |
InChI |
InChI=1S/C17H26N2O.2ClH/c1-20-17-6-5-15-7-10-19(14-16(15)13-17)12-11-18-8-3-2-4-9-18;;/h5-6,13H,2-4,7-12,14H2,1H3;2*1H |
InChI-Schlüssel |
OTMVZRSSYQYRGN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(CC[NH+](C2)CC[NH+]3CCCCC3)C=C1.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


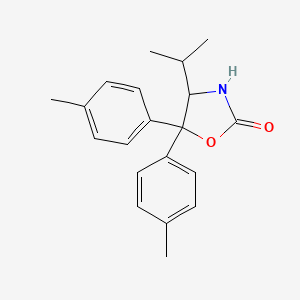
![1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B13739641.png)
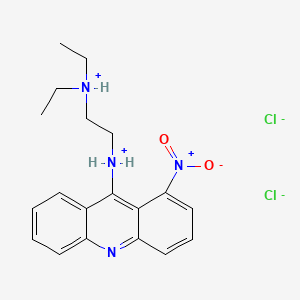

![(3S,4S,17Z)-17-methoxyimino-3,4,15,16-tetrahydrocyclopenta[a]phenanthrene-3,4-diol](/img/structure/B13739655.png)

